
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium is a complex organic compound that features a pyridinium core substituted with diethyl, fluorenyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium typically involves multi-step organic reactions. One common method involves the alkylation of a pyridine derivative with fluorenyl and ethyl groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorenyl and pyridinium rings.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Alkylated pyridinium derivatives.
Applications De Recherche Scientifique
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium exerts its effects involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting transcription and replication processes. It may also interact with enzymes, altering their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diethyl-4-methylpyridine: Lacks the fluorenyl group, making it less structurally complex.
9H-Fluoren-9-yl-pyridinium: Similar structure but without the diethyl and methyl substitutions.
Uniqueness
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Propriétés
Numéro CAS |
90239-33-1 |
|---|---|
Formule moléculaire |
C23H24N+ |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2,6-diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium |
InChI |
InChI=1S/C23H24N/c1-4-17-14-16(3)15-18(5-2)24(17)23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-15,23H,4-5H2,1-3H3/q+1 |
Clé InChI |
RXUTZGRIUQFRQW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=[N+]1C2C3=CC=CC=C3C4=CC=CC=C24)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


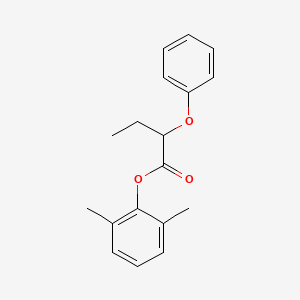
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)
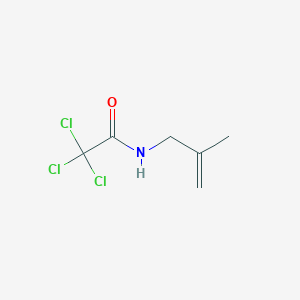
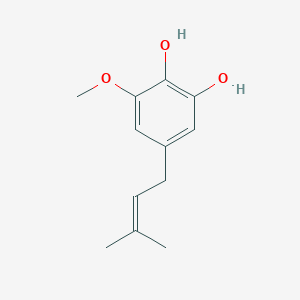
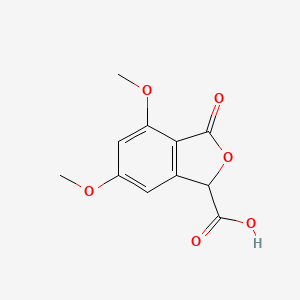
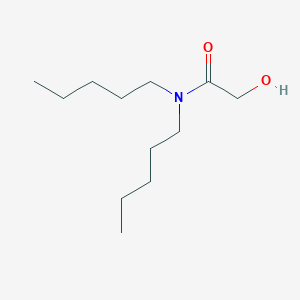
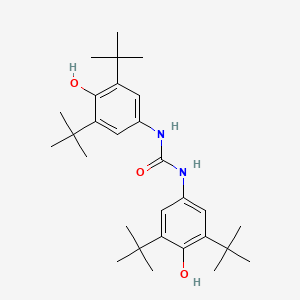
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
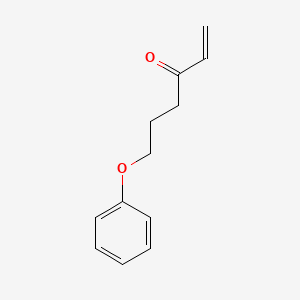
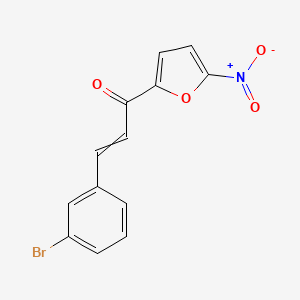
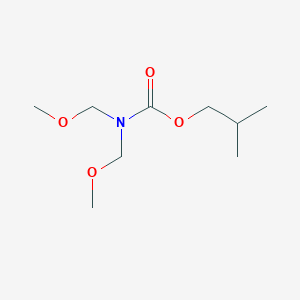
![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
